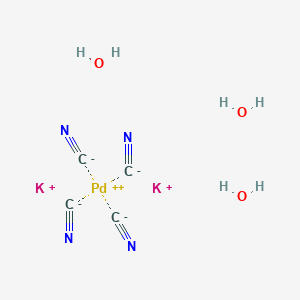
Potassiumtetracyanopalladate(ii) trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassiumtetracyanopalladate(ii) trihydrate is a coordination compound with the formula K₂Pd(CN)₄·3H₂O. It is a palladium complex where the palladium ion is coordinated with four cyanide ligands and two potassium ions. This compound is known for its crystalline form and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassiumtetracyanopalladate(ii) trihydrate can be synthesized by reacting palladium(II) chloride with potassium cyanide in an aqueous solution. The reaction typically proceeds as follows: [ \text{PdCl}_2 + 4\text{KCN} \rightarrow \text{K}_2\text{Pd(CN)}_4 + 2\text{KCl} ]
The resulting solution is then evaporated to obtain the crystalline form of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization and drying processes.
Análisis De Reacciones Químicas
Types of Reactions
Potassiumtetracyanopalladate(ii) trihydrate undergoes various types of chemical reactions, including:
Substitution Reactions: The cyanide ligands can be substituted with other ligands such as halides or phosphines.
Redox Reactions: The palladium center can undergo oxidation or reduction, changing its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., chloride, bromide) and phosphines. These reactions typically occur in aqueous or organic solvents under mild conditions.
Redox Reactions: Reducing agents such as sodium borohydride or oxidizing agents like hydrogen peroxide are used to alter the oxidation state of palladium.
Major Products
Substitution Reactions: The major products are new palladium complexes with different ligands.
Redox Reactions: The products depend on the specific redox reaction but can include palladium metal or palladium(IV) complexes.
Aplicaciones Científicas De Investigación
Potassiumtetracyanopalladate(ii) trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing into its potential use in cancer treatment due to its ability to interact with DNA and proteins.
Industry: It is used in electroplating, photography, and as a precursor for the production of other palladium compounds.
Mecanismo De Acción
The mechanism of action of potassiumtetracyanopalladate(ii) trihydrate involves its ability to coordinate with various ligands and substrates. The palladium center can form stable complexes with organic molecules, facilitating catalytic reactions. In biological systems, it can interact with DNA and proteins, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Potassiumtetracyanoplatinate(ii): Similar in structure but contains platinum instead of palladium.
Potassiumhexacyanoferrate(ii): Contains iron and has six cyanide ligands.
Potassiumtetracyanonickelate(ii): Contains nickel and four cyanide ligands.
Uniqueness
Potassiumtetracyanopalladate(ii) trihydrate is unique due to its specific coordination environment and the properties of palladium. It exhibits distinct catalytic activities and reactivity compared to its platinum, iron, and nickel counterparts. This makes it particularly valuable in catalytic and industrial applications.
Propiedades
Fórmula molecular |
C4H6K2N4O3Pd |
|---|---|
Peso molecular |
342.73 g/mol |
Nombre IUPAC |
dipotassium;palladium(2+);tetracyanide;trihydrate |
InChI |
InChI=1S/4CN.2K.3H2O.Pd/c4*1-2;;;;;;/h;;;;;;3*1H2;/q4*-1;2*+1;;;;+2 |
Clave InChI |
OKHBJVZJMYVKPD-UHFFFAOYSA-N |
SMILES canónico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.[K+].[K+].[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3R,5S,6R)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201010.png)
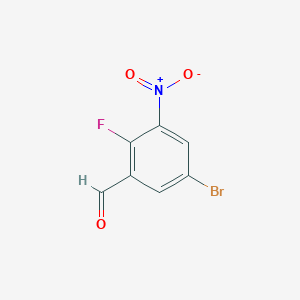

![3,5,5'-Trimethyl-1'H-[1,3'-bipyrazol]-4'-amine](/img/structure/B15201029.png)
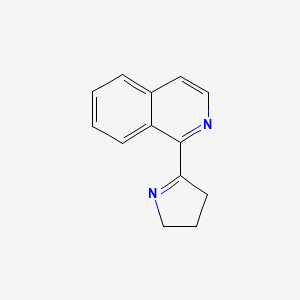
![5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole](/img/structure/B15201049.png)
![4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15201063.png)
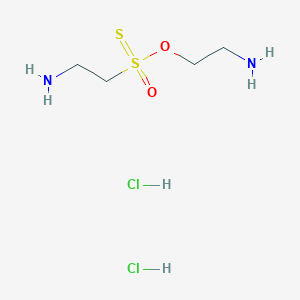
![3'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15201076.png)
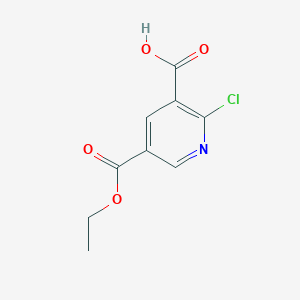
![(1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201087.png)


![5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B15201120.png)
